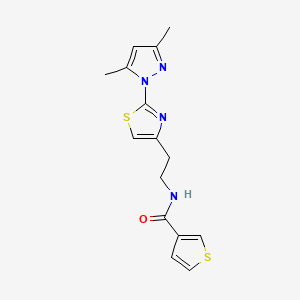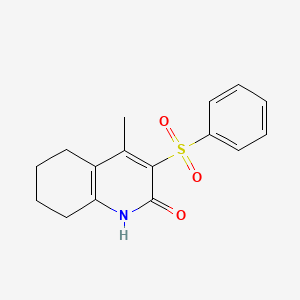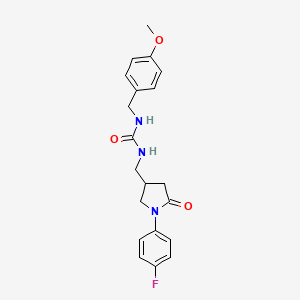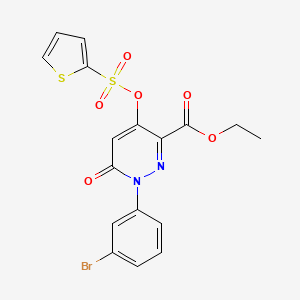![molecular formula C12H14FNO2 B2396838 N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide CAS No. 2361642-22-8](/img/structure/B2396838.png)
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide, also known as Compound A, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Mécanisme D'action
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A exerts its effects by inhibiting the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress signals. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival. This compound A inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells. In addition, this compound A has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has several advantages for lab experiments. It is a highly selective inhibitor of the NF-κB pathway and does not affect other signaling pathways. It is also stable and can be stored for long periods of time. However, this compound A has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation and use. In addition, its potency can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the research on N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A. One area of interest is its potential therapeutic applications in cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage and treatment duration for these diseases. Another area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Finally, the use of this compound A in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Méthodes De Synthèse
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A is synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetic acid with propargyl alcohol, followed by the esterification of the resulting product with 3-hydroxypropanoic acid. The final step involves the conversion of the ester to the amide using N,N-dimethylformamide (DMF) and triethylamine.
Applications De Recherche Scientifique
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is known to be dysregulated in these diseases. In addition, this compound A has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-11(8-15)7-9-4-3-5-10(13)6-9/h2-6,11,15H,1,7-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUWVSQQFLSEHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC(=CC=C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)




![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)

![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
